6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-(oxolan-2-ylmethyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-3-4-12-9(6-10)7-15-13(17-12)16-8-11-2-1-5-18-11/h3-4,6-7,11H,1-2,5,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUPQSGCMGFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The quinazoline core undergoes nucleophilic aromatic substitution at the 2-position due to electron-withdrawing effects from the adjacent nitrogen atoms. This reactivity allows displacement of leaving groups (e.g., bromine) by nucleophiles such as (oxolan-2-yl)methylamine. The reaction typically proceeds under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Key steps :
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Activation : Deprotonation of (oxolan-2-yl)methylamine by Cs₂CO₃ generates a stronger nucleophile.
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Substitution : The amine attacks the electron-deficient C2 of 6-bromoquinazoline, displacing bromide.
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Cyclization : Intramolecular hydrogen bonding stabilizes the transition state, facilitating bromide expulsion.
Experimental Protocol
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Starting materials : 6-Bromoquinazoline (1.0 equiv), (oxolan-2-yl)methylamine (1.2 equiv), Cs₂CO₃ (2.5 equiv).
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Conditions : DMSO, 110°C, 12–16 hours under nitrogen.
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Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (silica gel, hexane/ethyl acetate 3:1).
Analytical Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinazoline H8), 7.89 (d, J = 8.4 Hz, 1H, H5), 7.64 (dd, J = 8.4, 2.0 Hz, 1H, H7), 4.12–4.05 (m, 1H, oxolan H2), 3.82–3.75 (m, 2H, oxolan H1, H3), 3.58–3.51 (m, 2H, N–CH₂).
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HRMS (ESI+) : m/z calcd for C₁₃H₁₄BrN₃O [M+H]⁺: 324.0294; found: 324.0298.
Reductive Amination of 6-Bromoquinazolin-2-One
Two-Step Synthesis
This method avoids direct SNAr by first synthesizing 6-bromoquinazolin-2-one, followed by reductive amination with (oxolan-2-yl)methanamine.
Step 1: Synthesis of 6-Bromoquinazolin-2-One
Step 2: Reductive Amination
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Reactants : 6-Bromoquinazolin-2-one (1.0 equiv), (oxolan-2-yl)methanamine (1.5 equiv), NaBH₃CN (1.2 equiv).
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Conditions : MeOH, 60°C, 6 hours.
Advantages :
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Avoids harsh bases required for SNAr.
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Tolerates functional groups sensitive to strong bases.
Limitations :
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Lower overall yield due to two-step process.
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Requires purification after each step.
Transition-Metal-Free Coupling Reactions
Oxidative Coupling with Oxolan-Methylamine
A copper-free method utilizes iodobenzene diacetate (PhI(OAc)₂) as an oxidant to couple 6-bromoquinazoline with (oxolan-2-yl)methylamine.
Procedure :
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Reactants : 6-Bromoquinazoline (1.0 equiv), (oxolan-2-yl)methylamine (1.5 equiv), PhI(OAc)₂ (2.0 equiv).
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Conditions : CH₃CN, 80°C, 8 hours.
Mechanistic Insight :
PhI(OAc)₂ generates a quinazoline radical intermediate, which reacts with the amine via a single-electron transfer (SET) pathway.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Conditions | Purity (%) |
|---|---|---|---|---|
| SNAr with Cs₂CO₃ | 68–72 | 12–16 | DMSO, 110°C | ≥95 |
| Reductive Amination | 58 | 6 (Step 2) | MeOH, 60°C | 90 |
| Oxidative Coupling | 63 | 8 | CH₃CN, 80°C | 92 |
Key Observations :
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SNAr offers the highest yield and purity but requires high temperatures and anhydrous conditions.
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Reductive amination is milder but less efficient.
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Oxidative coupling avoids metals but has moderate yields.
Optimization Strategies
Solvent Effects
Catalytic Additives
Temperature Control
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SNAr : Temperatures >100°C prevent intermediate precipitation.
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Reductive amination : Lower temperatures (60°C) minimize imine hydrolysis.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Green Chemistry Considerations
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Solvent recycling : DMSO recovery via vacuum distillation reduces waste.
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Catalyst-free protocols : Oxidative coupling avoids metal contamination.
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline core, to form different derivatives.
Cyclization Reactions: The oxolan-2-ylmethyl group can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline core.
Scientific Research Applications
Quinazoline derivatives, including 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine, are known for their diverse pharmacological properties. Preliminary research indicates that this compound may act as a kinase inhibitor , which is significant in cancer biology since many kinases are implicated in tumor progression and metastasis. The mechanism of action is believed to involve the compound's ability to inhibit specific kinases, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Potential Applications in Cancer Therapy
The inhibition of kinases by this compound suggests its potential as a therapeutic agent in oncology. Kinase inhibitors have become a cornerstone in targeted cancer therapies, and compounds like this could be developed into new treatments. Further biological assays are necessary to confirm its efficacy and elucidate the precise mechanisms involved.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. These reactions can include nucleophilic substitution due to the presence of the bromine atom, as well as acylation and alkylation reactions involving the amine group. The oxolane ring may also undergo ring-opening reactions under certain conditions, allowing for the generation of new derivatives with potentially altered biological properties.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is vital for assessing its viability as a therapeutic agent. Interaction studies typically assess:
- Binding Affinity : How well the compound binds to target proteins.
- Metabolic Stability : The compound's stability in biological systems.
- Cellular Uptake : How effectively the compound enters target cells.
These studies are crucial for determining the therapeutic potential of this compound.
Comparison with Related Compounds
The structural features of this compound allow it to be compared with other similar compounds. Below is a table summarizing some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; oxolane substituent | Potential kinase inhibitor |
| 6-Bromoquinazolin-2-amines | Bromine at position 6 | Anticancer properties |
| N-(prop-2-en-1-yl)quinazolin-4-amines | Propylene group substitution | Varies; specific activity not well-studied |
| 7-Bromoquinazolinone | Bromine at position 7 | Known for anti-inflammatory effects |
This table illustrates how the unique combination of structural features in 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amines may confer distinct biological properties compared to these similar compounds, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its ability to interact with DNA and RNA makes it a potential candidate for antiviral and antibacterial therapies.
Comparison with Similar Compounds
Key Observations :
- Oxolan-2-ylmethyl vs.
- Benzyl vs. Oxolan-2-ylmethyl : Benzyl substituents (e.g., 3ca) increase lipophilicity, which may enhance membrane permeability but reduce solubility .
- Heterocyclic Substituents : Pyrazole (e.g., ) and benzotriazole (e.g., ) groups introduce hydrogen-bonding capabilities, critical for target binding in kinase inhibitors .
Core Heterocycle Variations
Replacement of the quinazoline core with quinoline or other scaffolds alters electronic and steric profiles:
Key Observations :
- Quinoline vs. Quinazoline: Quinoline derivatives (e.g., ) exhibit higher melting points (>300°C) due to extended π-conjugation, whereas quinazolines are more electron-deficient, favoring interactions with kinase ATP-binding pockets .
- Bromo vs. Aryl Substituents : Bromine at position 6 (as in the target compound) allows late-stage diversification via cross-coupling, whereas aryl groups (e.g., benzo[d][1,3]dioxol-5-yl in ) optimize kinase inhibition .
Structure-Activity Relationship (SAR) Insights
- Substituent Polarity : Oxolan-2-ylmethyl and similar oxygen-rich groups may improve solubility but reduce cellular uptake compared to lipophilic substituents like benzyl .
- Heterocyclic Moieties : Thiophene and pyrazole substituents enhance kinase inhibition potency due to π-π stacking and hydrogen bonding with catalytic lysine residues .
- Bromine Position : Bromine at position 6 is conserved across active Clk inhibitors, suggesting a role in hydrophobic pocket interactions .
Biological Activity
Introduction
6-Bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a bromine atom at the sixth position and an oxolan-2-ylmethyl substituent, positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural features of this compound are pivotal in determining its biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the oxolane ring can undergo various chemical transformations that may enhance its pharmacological profile.
| Structural Feature | Description |
|---|---|
| Bromine at Position 6 | Enhances reactivity and potential for enzyme inhibition |
| Oxolane Substituent | May influence solubility and interaction with biological targets |
Anticancer Properties
Quinazoline derivatives are well-documented for their anticancer properties, particularly as inhibitors of receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR). Preliminary studies suggest that this compound may exhibit similar inhibitory effects on kinases associated with cancer progression. For example, compounds in this class have shown significant cytotoxicity against various cancer cell lines:
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties. The compound has shown potential against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones indicating moderate activity:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Candida albicans | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition: By binding to active sites of kinases, potentially preventing phosphorylation events critical for cancer cell proliferation.
- Induction of Apoptosis: Similar compounds have been shown to promote programmed cell death in cancerous cells.
- Autophagy Modulation: Some quinazoline derivatives are recognized as autophagy inducers, which could contribute to their anticancer effects.
Case Studies and Research Findings
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Study on EGFR Inhibition:
A study explored the efficacy of various quinazoline derivatives in inhibiting EGFR autophosphorylation. Compounds similar to this compound demonstrated significant activity with IC50 values in the nanomolar range, suggesting strong potential as targeted cancer therapies . -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of quinazoline derivatives against fungal strains like Candida albicans. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential in treating infections . -
Comparative Analysis:
A comparative study analyzed structural analogs of this compound for their biological activities. The findings suggested that modifications at specific positions significantly influenced their anticancer and antimicrobial efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine?
The compound is synthesized via nucleophilic aromatic substitution. A halogenated quinazoline precursor (e.g., 6-bromo-2-chloroquinazoline) reacts with (oxolan-2-yl)methylamine in polar aprotic solvents (DMF or isopropanol) using bases like DIPEA or Hunig’s base. Reaction conditions (e.g., 90°C for 2–24 hours) are optimized with TLC monitoring. Purification involves column chromatography (gradient elution with EtOAc/hexane) or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms oxolane substitution (δ 1.5–4.5 ppm for oxolane protons; δ 7.0–9.0 ppm for quinazoline aromatic protons).
- LCMS : Validates molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Identifies amine and ether functional groups (e.g., N-H stretch ~3300 cm⁻¹).
- HPLC : Ensures purity (>95%) using trifluoroacetic acid-modified gradients .
Q. How is the purity of this compound assessed post-synthesis?
Analytical HPLC with dual detection (UV at 254 nm and ESI-MS) is recommended. A 3-minute gradient (4%–100% acetonitrile in water) achieves rapid purity assessment, while a 7-minute gradient enhances resolution for trace impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the (oxolan-2-yl)methyl group influence the compound’s reactivity in cross-coupling reactions?
The oxolane ring introduces moderate steric hindrance and electron-donating effects via its ether oxygen. Comparative studies with analogs (e.g., thiophene or pyridyl substituents) suggest slower reaction kinetics in Suzuki-Miyaura couplings. DFT calculations reveal reduced electrophilicity at the quinazoline C2 position, necessitating optimized Pd catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What strategies resolve low yields during the synthesis of this compound?
- Solvent Optimization : DMF enhances solubility of intermediates compared to isopropanol.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour at 150°C) and improves yields by 15–20%.
- Catalyst Screening : Addition of KI (1.5 eq) accelerates halogen displacement in nucleophilic substitution .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) identifies potential binding modes. QSAR models correlate structural features (e.g., bromo position, oxolane hydrophilicity) with inhibitory activity. For example, logP calculations predict improved blood-brain barrier penetration compared to non-oxolane analogs .
Q. What contradictions exist in reported synthetic protocols for quinazolin-2-amine derivatives, and how can they be addressed?
Discrepancies in reaction stoichiometry (e.g., 1:1 vs. 1:2 amine:quinazoline ratios) arise from varying nucleophilicity of amines. Systematic kinetic studies (monitored via in situ IR) reveal optimal ratios for specific substrates. For (oxolan-2-yl)methylamine, a 1.2:1 amine:quinazoline ratio minimizes byproducts .
Methodological Notes
- Data Contradiction Analysis : When comparing yields across studies, account for solvent purity (e.g., anhydrous DMF vs. technical grade) and base selection (DIPEA vs. K₂CO₃).
- Experimental Design : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst variables in tandem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
